Compound Description: Dasatinib (Sprycel; BMS-354825) is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia, particularly cases resistant or intolerant to imatinib []. It functions by inhibiting specific enzymes crucial for cancer cell growth and proliferation [].
Relevance: While structurally distinct from the main compound, Dasatinib's mention highlights the significance of studying molecules with potential for targeting kinases []. Although the main compound's target is unknown, its structure, containing potential pharmacophores like the urea and tertiary amine groups, suggests it might interact with similar biological targets, including kinases. Further investigation is necessary to ascertain if this compound exhibits any kinase inhibitory activity.
Compound Description: Zosuquidar is a selective inhibitor of P-glycoprotein (P-gp), a membrane transporter protein []. By inhibiting P-gp, Zosuquidar can impact the distribution and efficacy of other drugs, particularly in areas like the central nervous system [].
Relevance: Although structurally different from the main compound, Zosuquidar's role as a P-gp inhibitor is notable []. The main compound, with its lipophilic tert-butyl group and potential for hydrogen bonding, might be a substrate for P-gp efflux. If so, co-administration with P-gp inhibitors like Zosuquidar could influence the main compound's absorption, distribution, and ultimately, its efficacy.
Compound Description: Ko143 is a selective inhibitor of the breast cancer resistance protein (BCRP) [], another efflux transporter protein like P-gp. Inhibiting BCRP can alter the pharmacokinetic properties of other drugs [].
Relevance: While structurally dissimilar to the main compound, Ko143's function as a BCRP inhibitor is relevant []. Similar to the potential interaction with P-gp, the main compound's physicochemical properties suggest it could be a substrate for BCRP. Therefore, understanding its interaction with BCRP and the potential impact of BCRP inhibitors like Ko143 on its pharmacokinetic profile is essential.
Elacridar (GF120918)
Compound Description: Elacridar (GF120918) is a dual inhibitor of both P-gp and BCRP []. This dual action makes it potentially valuable in situations where both transporters limit drug efficacy [].
Relevance: The fact that Elacridar inhibits both P-gp and BCRP is highly relevant [], especially considering the potential for the main compound to be a substrate for either transporter. If the main compound's activity is limited by efflux mechanisms, utilizing a dual inhibitor like Elacridar might enhance its overall effectiveness.
Compound Description: This compound is a potent Acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor with demonstrated antiatherosclerotic activity []. It served as the lead compound for further structural modifications to improve its efficacy and pharmacokinetic properties [].
Relevance: Compound 3 shares a crucial structural feature with the main compound: the urea moiety. Both compounds also possess lipophilic groups and nitrogen-containing heterocycles, although with different connectivity and substitution patterns []. These structural similarities suggest that the main compound might exhibit similar biological activity, potentially as an ACAT inhibitor.
Compound Description: This compound acts as an irreversible inhibitor of isopentenyl-diphosphate:dimethylallyl-diphosphate isomerase (IDI) []. It functions by covalently binding to the enzyme's active site, leading to its inactivation [].
Relevance: While structurally distinct from the main compound, the use of Compound 3 in enzyme inactivation studies highlights the importance of exploring potential enzyme targets for compounds with similar structural features []. The main compound's structure, containing a tert-butyl group and a urea moiety, might facilitate interactions with specific enzyme active sites. Further investigation is necessary to determine if this compound exhibits any enzyme inhibitory activity.
Compound Description: Similar to Compound 3, this compound also serves as an irreversible inhibitor of IDI []. It binds covalently to the enzyme's active site, leading to irreversible inhibition [].
Relevance: Although structurally different from the main compound, Compound 4, like Compound 3, reinforces the significance of investigating enzyme interactions for structurally related compounds [].
2-(Dimethylamino)ethyl diphosphate (Compound 9)
Compound Description: This compound is a potent and specific noncovalent inhibitor of IDI, acting as a transition-state/reactive intermediate analogue []. It forms a strong complex with the enzyme, mimicking a key intermediate in the enzyme-catalyzed reaction [].
Relevance: While the main compound differs structurally, Compound 9 highlights the potential for compounds with similar pharmacophores to act as enzyme inhibitors, possibly by mimicking transition states [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.